1-(2,6-diethylphenyl)-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.comnumberanalytics.com This structural motif is a cornerstone in organic and medicinal chemistry due to its prevalence in a vast array of biologically active compounds. numberanalytics.comnih.govnih.gov Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and various alkaloids. numberanalytics.com The versatility of the pyrrole nucleus has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org
In medicinal chemistry, pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.govrsc.org For instance, notable drugs such as Atorvastatin (a cholesterol-lowering agent) and Ketorolac (a nonsteroidal anti-inflammatory drug) feature a pyrrole core, highlighting the therapeutic importance of this heterocycle. slideshare.netpharmaguideline.com The continued exploration of pyrrole derivatives is a major focus for the development of new therapeutic agents. nih.govnih.gov
The Role of Sterically Hindered N-Aryl Substituents in Pyrrole Chemistry
Sterically demanding N-aryl substituents can also play a crucial role in directing chemical reactions. By physically blocking certain reaction sites on the pyrrole ring, these bulky groups can enhance the regioselectivity of subsequent chemical transformations, allowing for the precise synthesis of complex molecules. Furthermore, the electronic properties of the aryl substituent can modulate the electron density of the pyrrole ring, influencing its reactivity in various chemical processes. nih.gov
Research Landscape of 1-(2,6-Diethylphenyl)-1H-Pyrrole and Analogous Scaffolds
The specific compound, this compound, is an example of a sterically hindered N-arylpyrrole. The 2,6-diethylphenyl group imposes significant steric constraints around the nitrogen-aryl bond. Research into this and analogous structures, such as 1-(2,6-dimethylphenyl)-1H-pyrrole, is driven by the desire to fine-tune the properties of N-arylpyrroles for specific applications. epa.gov
The investigation of these scaffolds includes exploring their synthesis, reactivity, and potential applications. For instance, variations in the substituents on the N-aryl ring can be used to develop new catalysts, advanced materials, and novel therapeutic agents. The study of how these structural modifications impact the physical and chemical properties of the resulting compounds is an active area of research. researchgate.net
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H17N |
| Molecular Weight | 199.29 g/mol |
| CAS Number | 5262-97-5 |
| Physical State | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
The synthesis of N-arylpyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classic and widely used approach. pharmaguideline.com This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,6-diethylaniline. Other modern synthetic strategies include transition metal-catalyzed cross-coupling reactions, which offer efficient and versatile routes to these compounds. organic-chemistry.org For instance, a novel one-pot synthesis of N-arylpyrroles has been developed involving a hetero-Diels-Alder reaction followed by a ring contraction cascade. nih.gov
Characterization of this compound and its analogs typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure and confirming the connectivity of the atoms. For example, in the related compound 2-acetylpyrrole, specific shifts in the ¹H and ¹³C NMR spectra are indicative of the acetyl group's position on the pyrrole ring. nih.gov Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while mass spectrometry (MS) confirms the molecular weight.
Applications in Research
While specific, large-scale commercial applications of this compound are not widely documented, its structural motif is of significant interest in several areas of chemical research.
Ligand in Catalysis
The sterically hindered N-arylpyrrole framework can serve as a ligand for transition metal catalysts. The bulky 2,6-diethylphenyl group can influence the coordination geometry around the metal center, which in turn can affect the catalyst's activity, selectivity, and stability. The electronic properties of the pyrrole ring and the N-aryl substituent can also be tuned to optimize catalytic performance in various organic transformations.
Building Block in Materials Science
Pyrrole-based polymers, such as polypyrrole, are known for their electrical conductivity and are used in electronic devices and sensors. numberanalytics.com The introduction of bulky N-aryl substituents like 2,6-diethylphenyl can modify the properties of these polymers, such as their solubility, processability, and solid-state packing. These modifications can lead to new materials with tailored electronic and optical properties for applications in organic electronics.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCEPOQBMABIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 1 2,6 Diethylphenyl 1h Pyrrole Compounds
Electrophilic Functionalization of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. uobaghdad.edu.iqpearson.com This increased reactivity, as compared to benzene (B151609), stems from the participation of the nitrogen lone pair in the aromatic π-system, which enhances the electron density at the carbon atoms of the ring. uobaghdad.edu.iqpearson.com Consequently, electrophilic substitution on pyrroles can often be achieved using milder reagents and conditions than those required for benzene. uobaghdad.edu.iq
For N-arylpyrroles, such as 1-(2,6-diethylphenyl)-1H-pyrrole, electrophilic attack typically occurs at the C-2 or C-5 positions of the pyrrole ring. This preference is due to the greater stabilization of the resulting cationic intermediate (the arenium ion) through resonance, where the positive charge can be delocalized onto the nitrogen atom. uobaghdad.edu.iq Attack at the C-3 or C-4 positions leads to a less stable intermediate. uobaghdad.edu.iq
The presence of the bulky 2,6-diethylphenyl group on the nitrogen atom can influence the regioselectivity of electrophilic substitution. While electronic factors favor substitution at the α-positions (C-2 and C-5), steric hindrance from the ortho-diethylphenyl substituents may direct incoming electrophiles to the less hindered β-positions (C-3 and C-4) or to the C-5 position.
Common electrophilic functionalization reactions for pyrroles include:
Halogenation: This can be carried out with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) without the need for a Lewis acid catalyst. uobaghdad.edu.iqresearchgate.net
Nitration: Due to the sensitivity of the pyrrole ring to strong acids which can cause polymerization, milder nitrating agents such as acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) are often employed. uobaghdad.edu.iqresearchgate.net
Sulfonation: Similar to nitration, harsh sulfonating agents are avoided. The pyridine-SO3 complex is a commonly used reagent for the sulfonation of pyrroles. uobaghdad.edu.iq
Friedel-Crafts Acylation: This reaction can be performed under mild conditions, for example, using acetic anhydride (B1165640) with a mild Lewis acid catalyst like SnCl4. pearson.com The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a widely used method for the formylation of pyrroles, typically at the 2-position. youtube.com
In the context of N-arylpyrroles, atroposelective electrophilic aromatic substitution has been achieved using chiral-at-metal rhodium Lewis acid catalysts, allowing for the synthesis of axially chiral N-arylpyrroles. nih.govnih.gov This highlights the potential for controlling the stereochemistry of functionalized this compound derivatives.
Oxidation Reactions of N-Arylpyrrole Systems
The oxidation of N-arylpyrrole systems can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation.
In some cases, oxidation can lead to the formation of pyrrolin-2-ones. For instance, the oxidation of certain 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones with m-chloroperoxybenzoic acid can result in the formation of N-oxides. researchgate.net While this example involves a derivatized pyrrole, it illustrates a potential oxidation pathway for the pyrrole ring system.
Furthermore, metal-free catalyzed oxidation/decarboxylative cycloaddition sequences have been developed for the synthesis of pyrroles from 3-formylchromones. mdpi.com This process involves the oxidation of an aldehyde group, suggesting that functional groups attached to the pyrrole ring can be the primary site of oxidation. mdpi.com In one proposed mechanism, aerobic oxidation is a key step. mdpi.com
It is important to note that the bulky 2,6-diethylphenyl group in this compound may influence the stability of the molecule towards oxidation and could potentially direct the oxidation to either the pyrrole ring or the phenyl ring, depending on the specific reagents and conditions used.
Cycloaddition Reactions Involving Pyrrole Methides
Pyrroles can participate in cycloaddition reactions, particularly when substituted with groups that facilitate the formation of reactive intermediates like pyrrole methides (also known as azafulvenes). nih.govacs.org These intermediates are typically generated in situ from precursors such as pyrrole-2-carbinols through dehydration. nih.govacs.org
Pyrrole-2-methides are reactive species that can undergo [6+2] cycloaddition reactions. nih.govacs.org For example, an organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.orgresearchgate.net This reaction is catalyzed by a chiral BINOL-derived phosphoric acid, which activates both the pyrrole-2-methide and the enol tautomer of the aldehyde through hydrogen bonding. nih.govacs.org
While the direct involvement of this compound in such cycloadditions is not explicitly detailed in the provided search results, derivatives of this compound bearing a suitable precursor group (e.g., a hydroxymethyl group at the 2-position) could potentially generate the corresponding pyrrole methide and undergo similar cycloaddition reactions. The steric bulk of the 2,6-diethylphenyl group would likely play a significant role in the stereochemical outcome of such reactions.
Pyrroles can also undergo other types of cycloadditions, such as [4+2], [2+2], and [2+1] cyclizations, especially when the nitrogen is substituted with an electron-withdrawing group. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling and C-H Activation
Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds like pyrroles. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. nih.govmdpi.com Transition metal-catalyzed cross-coupling reactions are a common method for achieving this. nih.govwikipedia.org In the context of N-arylpyrroles, these reactions can be used to introduce various functional groups onto the pyrrole or the N-aryl ring.
Copper-catalyzed N-arylation of pyrroles with arylboronic acids is a well-established method for the synthesis of N-arylpyrroles. acs.orgnih.gov This reaction can be performed at room temperature in the presence of copper(II) acetate. acs.orgnih.gov The reaction is tolerant of various functional groups, making it a versatile synthetic tool. acs.orgnih.gov While this method is typically used for the synthesis of N-arylpyrroles, the principles can be applied to further functionalize the molecule. For example, a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids has been reported. mdpi.com
Palladium-catalyzed C-H functionalization is another powerful strategy for forming carbon-heteroatom bonds. snnu.edu.cn These reactions involve the direct activation of a C-H bond and its subsequent transformation. snnu.edu.cn For instance, palladium-catalyzed oxidation of C-H bonds can lead to the formation of C-O bonds. nih.gov
The table below summarizes some examples of transition metal-catalyzed carbon-heteroatom bond formation reactions relevant to N-arylpyrrole systems.
| Catalyst System | Reactants | Product Type | Reference |
| Copper(II) acetate | Electron-deficient pyrroles, Arylboronic acids | N-Arylpyrroles | acs.orgnih.gov |
| Copper(I) iodide | N-methoxy amides, Arylboronic acids | Aryl-N-methoxy arylimides | mdpi.com |
| Palladium(II) catalysts | Arenes, Oxidants | Aryl ethers | nih.govsnnu.edu.cn |
C-H Borylation and Subsequent Transformations
Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of aromatic and heteroaromatic compounds. rsc.orgnih.gov This reaction allows for the direct conversion of a C-H bond into a C-B bond, introducing a versatile boronate ester group that can be further transformed into a wide range of functionalities. rsc.org
The regioselectivity of C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position. researchgate.net However, directing groups can be used to achieve ortho-selective borylation. mdpi.com For N-substituted pyrroles, C-H borylation can be directed to specific positions. For example, C-2 selective C-H borylation of pyrroles has been achieved using BBr3 directed by a pivaloyl group at the nitrogen atom, avoiding the use of a metal catalyst. researchgate.net
Rhodium catalysts have been employed for the β-selective C-H arylation of pyrroles with iodoarenes. acs.org This unusual regioselectivity is attributed to steric factors and the nature of the rhodium catalyst. acs.org
Once the borylated pyrrole is obtained, the boronate ester can be used in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. researchgate.net This two-step sequence of C-H borylation followed by cross-coupling provides a powerful strategy for the synthesis of complex, substituted N-arylpyrroles.
Recent advances have also focused on remote C-H borylation, allowing for the functionalization of positions that are not sterically or electronically favored. nih.gov This is often achieved through the design of specific ligands for the iridium catalyst. nih.gov
Reactivity of Peripheral Functional Groups
The reactivity of this compound is not limited to the pyrrole ring itself. Functional groups attached to either the pyrrole or the N-aryl ring can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
For example, if the pyrrole ring is substituted with an aldehyde group, as in pyrrole-2-carboxaldehydes, this group can undergo reactions typical of aldehydes. mdpi.com Similarly, ester or carboxylic acid functionalities on the pyrrole ring can be modified. The synthesis of various polyfunctional pyrroles and the investigation of their regioselective reactions have been a subject of interest.
In a study on the synthesis of pyrrole derivatives with potential insecticidal activity, various functional groups were introduced and subsequently modified. nih.gov For instance, a cyano group and a thioether linkage were introduced, and the thioether was further derivatized to an acetic acid, a hydroxyethylthio group, an aminoethylthio group, and others. nih.gov The cyano group can also be a site for further chemical transformations.
The reactivity of functional groups on the 2,6-diethylphenyl ring would be similar to that of other substituted benzene rings, although the steric hindrance from the diethyl groups and the pyrrole ring would need to be considered.
The table below provides some examples of reactions involving peripheral functional groups on pyrrole derivatives.
| Starting Material Functional Group | Reagent(s) | Product Functional Group | Reference |
| Thioether | - | Acetic acid, Hydroxyethylthio, Aminoethylthio | nih.gov |
| Acetic acid | - | Acetohydrazide, Phenylhydrazinecarbothioamide | nih.gov |
| Aldehyde | Dinitrophenylhydrazine | Hydrazone | mdpi.com |
| Carboxylic acid/Ester | - | Various derivatives | |
| Dichloro-dicarboxaldehyde | Nucleophiles | Substituted pyrroles |
Advanced Characterization and Structural Elucidation of 1 2,6 Diethylphenyl 1h Pyrrole Compounds
Spectroscopic Analysis for Structural Assignment
Spectroscopic methods provide detailed information about the connectivity of atoms and the types of chemical bonds present within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. In a hypothetical spectrum of 1-(2,6-diethylphenyl)-1H-pyrrole, one would expect to see distinct signals for the aromatic protons on the pyrrole (B145914) ring and the diethylphenyl group, as well as signals for the ethyl substituents. The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.comresearchgate.net The protons of the diethylphenyl group would also resonate in the aromatic region, while the ethyl groups would show a characteristic quartet and triplet pattern due to spin-spin coupling.
¹³C NMR Spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be observed for each unique carbon atom in the pyrrole ring and the diethylphenyl substituent. The chemical shifts of the pyrrole carbons are characteristic of their position in the heterocyclic ring. rsc.org
2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from 1D spectra. COSY experiments establish proton-proton coupling networks, linking adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. Such analyses are crucial for the unambiguous structural confirmation of new pyrrole derivatives. researchgate.net
To illustrate the data obtained from these techniques, the following table presents experimental NMR data for the analogous compound, 2,5-dimethyl-1-phenyl-1H-pyrrole. rsc.org
Table 1: Illustrative NMR Data for 2,5-Dimethyl-1-phenyl-1H-pyrrole
| Nucleus | Chemical Shift (δ, ppm) | Signal Type |
| ¹H NMR | 7.49 - 7.40 (m, 3H) | Aromatic |
| 7.24 - 7.23 (d, 2H) | Aromatic | |
| 5.93 (s, 2H) | Pyrrole H | |
| 2.06 (s, 6H) | Methyl H | |
| ¹³C NMR | 139.1 | Aromatic C |
| 129.0 | Aromatic C | |
| 128.8 | Aromatic C | |
| 128.3 | Aromatic C | |
| 127.6 | Pyrrole C | |
| 105.6 | Pyrrole C | |
| 13.0 | Methyl C |
Data obtained in CDCl₃. (m = multiplet, d = doublet, s = singlet) rsc.org
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies. For this compound, key expected IR absorptions would include C-H stretching vibrations for the aromatic rings and the alkyl groups, C=C stretching from the aromatic systems, and C-N stretching vibrations. researchgate.netchemicalbook.com The N-H stretching band, prominent in unsubstituted pyrrole around 3400 cm⁻¹, would be absent, confirming the N-substitution. researchgate.net
Raman Spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa.
Although specific experimental spectra for this compound are not available in the provided search results, a table of expected characteristic vibrational frequencies can be compiled based on known data for pyrrole and substituted aromatic compounds. researchgate.netchemicalbook.comresearchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Pyrrole Ring Stretch | 1550 - 1400 | IR, Raman |
| C-N Stretch | 1300 - 1200 | IR, Raman |
| C-H Out-of-Plane Bend | 900 - 675 | IR |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Mass Spectrometry (MS) in its standard form provides the molecular weight of the compound from the molecular ion peak [M]⁺. The fragmentation pattern can give clues about the compound's structure. For this compound, one would expect to see a molecular ion peak corresponding to its molecular weight (199.29 g/mol ). Fragmentation might involve the loss of ethyl groups or cleavage of the bond between the phenyl and pyrrole rings. The mass spectrum of the related 2,5-dimethyl-1-phenyl-1H-pyrrole shows a molecular ion at m/z 171. rsc.orgnist.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₄H₁₇N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The table below shows the expected mass spectrometry data for this compound and illustrative data for a related compound.
Table 3: Mass Spectrometry Data
| Compound | Technique | Expected/Observed m/z | Information Provided |
| This compound | MS | [M]⁺ = 199 | Molecular Weight Confirmation |
| HRMS | [M+H]⁺ = 200.1434 (Calculated for C₁₄H₁₈N) | Elemental Composition | |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | GC-MS | [M]⁺ = 171 | Molecular Weight Confirmation rsc.orgnist.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
For a new compound that can be grown as a single crystal of sufficient quality, single-crystal X-ray diffraction provides the most detailed structural information. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined.
No single-crystal X-ray diffraction data for this compound has been found in the searched literature. However, for N-aryl pyrroles, this analysis would be crucial to determine the torsion angle between the pyrrole ring and the substituted phenyl ring, which is influenced by the steric hindrance of the ortho substituents. researchgate.net In the case of this compound, the two ethyl groups would be expected to cause significant twisting of the phenyl ring out of the plane of the pyrrole ring.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases and can be used to determine the unit cell parameters of a material. The technique involves directing X-rays at a powdered sample and measuring the scattering angle of the diffracted beams.
Specific powder X-ray diffraction data for this compound is not available in the provided search results. A PXRD pattern would serve as a unique fingerprint for the crystalline form of the compound, useful for quality control and for studying polymorphism. The comparison between an experimental PXRD pattern and one simulated from single-crystal X-ray data can confirm the phase purity of a bulk sample.
Electron Microscopy for Morphological and Elemental Analysis (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface topography and internal structure of materials derived from this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. For polymers synthesized from this compound, SEM analysis reveals critical information about the material's morphology, such as its texture, porosity, and the size and shape of its constituent particles. Studies on related polypyrrole (PPy) derivatives show a variety of possible morphologies, including uniform sphere-like nanoparticles, granular structures, and nanofibers, depending on the synthesis conditions. researchgate.netresearchgate.netyoutube.com For instance, the concentration of the pyrrole monomer and the presence of surfactants like Triton X-100 can significantly influence the resulting particle size and uniformity. researchgate.net SEM images of polypyrrole films often show a granular and homogeneous morphology. researchgate.netscirp.org
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the examination of the internal structure of the material. When analyzing ultrathin sections of polymeric this compound, TEM can reveal the arrangement of polymer chains and the presence of any ordered domains or crystalline structures. mdpi.com
Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), both SEM and TEM can perform elemental analysis. This allows for the mapping of the distribution of elements such as carbon, nitrogen, and any dopants within the sample, confirming the chemical composition and homogeneity of the this compound-based material.
Surface-Sensitive Spectroscopies for Electronic Structure and Composition
Surface-sensitive spectroscopies are crucial for determining the elemental composition and electronic states at the material's surface, which govern its interaction with the environment and its performance in electronic devices.
X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition and the chemical and electronic state of elements within the top 10 nanometers of a material's surface. pnnl.gov For this compound, XPS analysis provides detailed information about the carbon and nitrogen environments.
High-resolution XPS scans of the C 1s and N 1s regions are particularly informative. The C 1s spectrum can be deconvoluted into several peaks corresponding to carbon in different chemical environments, such as C-C bonds in the phenyl and ethyl groups, C-N bonds of the pyrrole ring, and any potential surface contamination or oxidation (C-O, C=O). kpi.ua
The N 1s spectrum is critical for understanding the state of the pyrrole ring. In neutral polypyrrole-type polymers, the N 1s peak typically appears around 399.8 eV. lookchemmall.com Upon doping or oxidation, a second peak at a higher binding energy (around 402.0 eV) can emerge, corresponding to positively charged nitrogen atoms (-N⁺-). lookchemmall.com The ratio of these peaks provides a measure of the doping level of the polymer. For this compound, the N 1s spectrum would be expected to show a primary peak corresponding to the pyrrole nitrogen. Analysis of related N-aryl-pyrroles indicates that the highest occupied molecular orbital (HOMO) is of pyrrole character, with a node on the nitrogen atom. rsc.org
| Element | Orbital | Chemical State | Typical Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Carbon | C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.6 - 285.0 | kpi.ua |
| Carbon | C 1s | C-N (Pyrrole Ring) | ~285.4 | aip.org |
| Carbon | C 1s | C=O (Oxidation) | ~287.4 | kpi.ua |
| Nitrogen | N 1s | -N- (Neutral Pyrrole) | ~399.7 - 399.8 | kpi.ualookchemmall.com |
| Nitrogen | N 1s | -N+- (Positively Charged/Doped) | ~401.0 - 402.0 | kpi.ualookchemmall.com |
Angle-Resolved XPS (ARXPS) is a non-destructive technique that varies the electron take-off angle to probe different depths beneath the surface. thermofisher.comresearchgate.net By collecting spectra at various angles (from normal to grazing incidence), a depth profile of the elemental composition and chemical states can be constructed. thermofisher.com This is particularly useful for analyzing thin films of polymeric this compound, allowing for the characterization of the surface chemistry versus the bulk, the identification of surface segregation of specific groups, or the analysis of layered structures without the need for destructive ion sputtering. thermofisher.comresearchgate.net
In Situ Irradiated XPS (ISIXPS) is a specialized technique used to study the electronic transfer mechanisms in materials under illumination. nih.gov This method is especially relevant if this compound is being investigated for photocatalytic or photovoltaic applications. By irradiating the sample with a light source while performing XPS analysis, it is possible to observe shifts in binding energies that reveal the pathways of electron transfer between different components of a heterojunction or composite material. nih.gov This provides direct evidence of charge separation and transfer dynamics, which are fundamental to the performance of photocatalysts. nih.gov
Thermal Analysis Techniques (TGA, DTA, DSC)
Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. They provide critical information on the thermal stability, phase transitions, and degradation profile of this compound and its polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For polymers of this compound, TGA reveals the onset temperature of decomposition, the degradation steps, and the amount of residual char at high temperatures. Polypyrrole homopolymers typically show decomposition beginning around 220°C. researchgate.net The thermal stability of N-substituted polypyrroles can be influenced by the nature of the substituent group.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the heat flow to or from a sample as it is heated or cooled. These techniques can detect phase transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). DSC thermograms of pure polypyrrole have shown endothermic peaks, for example around 84.5°C, which can be attributed to conformational changes in the polymer chains. researchgate.netresearchgate.net For a substituted polymer like poly(this compound), DSC would be used to determine its Tg, providing insight into its processability and mechanical properties at different temperatures.
| Material | Technique | Observed Event | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pure Polypyrrole (PPy) | DSC | Endothermic Peak (Conformational Change) | 84.5 | researchgate.net |
| Polypyrrole Homopolymer | TGA | Decomposition Onset | ~220 | researchgate.net |
| Thiophene-Pyrrole Copolymer | TGA | Decomposition Temperature | ~300 | researchgate.net |
| PVAc-PANi Blend | DSC | Endothermic Peaks | 240 - 275 | sid.ir |
Advanced X-ray Synchrotron Techniques
Synchrotron radiation sources produce extremely bright and tunable X-rays, enabling a range of advanced characterization techniques that are not feasible with laboratory-based instruments. aps.orgrsc.org These methods can provide unparalleled detail about the atomic and electronic structure of materials.
Extended X-ray Absorption Fine Structure (EXAFS) is a synchrotron-based technique that provides information about the local atomic environment around a specific element. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, one can determine the bond distances, coordination number, and identity of the neighboring atoms for a selected element.
Difference-EXAFS is a powerful application of this technique for studying surfaces. It involves subtracting the EXAFS spectrum of a bulk material from that of a sample with a modified surface (e.g., with an adsorbed molecular layer). The resulting difference spectrum isolates the structural signal from the surface species. For a material like this compound, this could be used to study its interaction when adsorbed onto a catalyst substrate. By tuning the X-ray energy to the N K-edge, one could precisely determine changes in the bond lengths and coordination environment of the pyrrole nitrogen atom upon surface binding, providing fundamental insights into the adsorption mechanism and surface structure.
Non-Resonant X-ray Emission Spectroscopy (NR-XES) for Electronic Structure
Non-resonant X-ray emission spectroscopy (NR-XES) is a powerful, element-specific technique used to probe the occupied valence electronic states of a molecule. nih.gov In this method, a high-energy X-ray photon excites a core electron to the continuum, creating a core hole. Subsequently, an electron from a valence orbital relaxes to fill this core hole, emitting an X-ray photon in the process. The energy of the emitted photon corresponds to the energy difference between the valence orbital and the core level, providing a detailed map of the partial density of occupied valence states for a specific element. nih.govresearchgate.net
For this compound, NR-XES, particularly at the nitrogen K-edge, offers a direct probe of the nitrogen atom's contribution to the molecular orbitals. This is especially valuable for understanding the degree of π-conjugation between the pyrrole ring and the diethylphenyl group, which is influenced by the dihedral angle between the two rings. The nitrogen 1s core-to-valence emission spectrum would reveal features corresponding to molecular orbitals with significant nitrogen 2p character.
Theoretical simulations, often based on density functional theory (DFT) or Green's function methods, are typically employed to interpret the experimental NR-XES spectra and assign the observed spectral features to specific molecular orbitals. researchgate.netnist.gov While direct experimental NR-XES data for this compound is not extensively reported in the literature, analysis of related nitrogen-containing heterocyclic and aromatic compounds provides a basis for predicting the expected spectral features. researchgate.netnih.govresearchgate.net
The NR-XES spectrum would be sensitive to the local chemical environment of the nitrogen atom. The interaction between the nitrogen lone pair and the π-systems of both the pyrrole and the phenyl ring would manifest as distinct features in the valence-to-core emission spectrum. For instance, the energy and intensity of the peaks can provide insights into the hybridization and bonding character of the nitrogen atom. researchgate.netnih.gov
Table 1: Hypothetical NR-XES (Nitrogen K-edge) Data for this compound
| Emitted Photon Energy (eV) | Relative Intensity | Assignment (Contributing Molecular Orbital) |
| ~390 | Low | π (Pyrrole ring) |
| ~393 | High | Nitrogen lone pair / σ (C-N) |
| ~396 | Medium | π (Interaction between pyrrole and phenyl rings) |
| ~398 | Low | σ (N-H character, if any protonation occurs) |
This table is illustrative and based on general principles of NR-XES of nitrogen-containing organic compounds. Actual values would require experimental determination.
Dynamic Spectroscopic Investigations (e.g., Dynamic NMR)
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable tool for studying the rates and mechanisms of conformational changes in molecules that occur on the NMR timescale. nih.govresearchgate.net In the case of this compound, the most significant dynamic process is the hindered rotation around the single bond connecting the nitrogen atom of the pyrrole ring to the phenyl ring. This rotation is sterically hindered by the two ethyl groups at the ortho positions (2 and 6) of the phenyl ring.
At room temperature, this rotation may be fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the chemically equivalent protons and carbons appear sharp. However, as the temperature is lowered, the rate of rotation slows down. When the rate of this conformational exchange becomes comparable to the frequency difference between the signals of the non-equivalent nuclei in the different conformations, the corresponding NMR signals broaden. libretexts.org
Upon further cooling to a temperature where the rotation is effectively "frozen" on the NMR timescale (the slow exchange regime), separate signals for the non-equivalent nuclei in the stable conformation(s) can be observed. For this compound, the steric hindrance from the ortho-ethyl groups is expected to force the phenyl ring into a non-planar arrangement with respect to the pyrrole ring.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process at different temperatures. From these rate constants, the activation parameters for the hindered rotation, such as the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation. Studies on sterically hindered N-aryl pyrroles have shown that the barrier to rotation about the C–N bond can be determined using variable temperature 1H NMR spectroscopy. rsc.org
Table 2: Representative Dynamic NMR Data for Hindered Rotation in a Sterically Hindered N-Aryl Pyrrole
| Temperature (K) | Observed Linewidth of ortho-Proton Signal (Hz) | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) |
| 298 | 5.2 | > 1000 | - |
| 250 | 25.8 | 150 | 55.2 |
| 230 (Coalescence) | Broad | 85 | 55.1 |
| 210 | 15.3 (two signals) | 10 | 55.3 |
This table is a representative example based on data for analogous sterically hindered N-aryl systems. The exact values for this compound would need to be determined experimentally.
The magnitude of the rotational barrier provides quantitative information about the steric strain imposed by the ortho-substituents on the phenyl ring. This data is crucial for understanding the conformational preferences and the three-dimensional structure of the molecule in solution.
Theoretical and Computational Chemistry of 1 2,6 Diethylphenyl 1h Pyrrole Systems
Quantum Chemical Investigations of Molecular Structure and Conformation
The steric hindrance introduced by the 2,6-diethylphenyl group is expected to significantly influence the conformation of 1-(2,6-diethylphenyl)-1H-pyrrole. The dihedral angle between the pyrrole (B145914) and phenyl rings is a critical parameter that determines the extent of electronic communication between the two aromatic systems. Quantum chemical methods are indispensable for exploring the potential energy surface and identifying stable conformers.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. nih.gov For a molecule like this compound, DFT calculations, often employing functionals like B3LYP and a basis set such as 6-311G++(d,p), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov These calculations would be crucial in determining the preferred rotational orientation of the phenyl ring relative to the pyrrole ring, considering the steric clash between the ethyl groups and the pyrrole hydrogens.
In related N-arylpyrrole systems, DFT has been used to optimize molecular geometries and calculate thermodynamic properties. cdnsciencepub.commdpi.com For instance, in a study of novel pyrrole derivatives, DFT calculations were performed to obtain optimized structures, which were then compared with experimental X-ray diffraction data. nih.govresearchgate.net Such a comparative approach would be invaluable for validating the computational model of this compound.
Ab Initio and Semi-Empirical Approaches
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular conformations. cymitquimica.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural information, though at a higher computational cost than DFT. A conformational analysis of 3-formyl-pyrrole using ab initio methods has demonstrated the balance of conjugative and electrostatic interactions in determining conformer stability. cymitquimica.com Similar approaches could elucidate the conformational preferences of this compound.
Semi-empirical methods, while less accurate, can be useful for preliminary conformational searches of large molecules due to their lower computational demand.
Electronic Structure Analysis
The electronic properties of this compound are of significant interest, as they dictate its reactivity and potential applications.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com The energy and distribution of these orbitals are key to understanding a molecule's electron-donating and -accepting capabilities.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Pyrrole Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401) mdpi.com | -6.0504 | -3.2446 | 2.8058 |
| Anil-2 nih.gov | - | - | 4.05 |
| Anil-1 nih.gov | - | - | 4.46 |
This table is for illustrative purposes and shows data for related compounds, not this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govlab-chemicals.com The MEP surface is colored to represent different potential values, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.
For this compound, an MEP map would likely show a negative potential above the pyrrole ring, consistent with its aromatic and electron-rich character, making it susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl ring would likely show a positive potential. MEP analysis has been successfully applied to various heterocyclic compounds to understand their reactivity. youtube.com
Aromaticity Assessment and Descriptors
The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. The presence of the bulky phenyl substituent may have an impact on the planarity and, consequently, the aromaticity of the pyrrole ring.
Various computational descriptors are used to quantify aromaticity. These include:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity. NICS calculations have been utilized for the pyrrole ring in other complex structures. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This structural index evaluates the degree of bond length equalization in a ring, with a value closer to 1 indicating higher aromaticity.
Aromatic Fluctuation Index (FLU): This index is based on the delocalization of electrons within the ring.
A comprehensive aromaticity assessment of this compound would involve the calculation of these descriptors to understand the electronic delocalization and stability of the pyrrole core.
Molecular Modeling StudiesMolecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules. For this compound, molecular dynamics simulations could reveal conformational preferences and the dynamic behavior of the diethylphenyl group relative to the pyrrole ring.
Although research on other substituted pyrroles and compounds containing the 2,6-diethylphenyl moiety exists, a direct and detailed computational investigation of this compound is absent from the accessible scientific literature. Consequently, the generation of specific data tables and a thorough discussion of research findings for this compound, as per the requested outline, cannot be fulfilled at this time. Further experimental and computational research is needed to characterize the theoretical and computational chemistry of this specific pyrrole derivative.
Biological Activities and Medicinal Chemistry Research on 1 2,6 Diethylphenyl 1h Pyrrole Derivatives
Antimicrobial Investigations
Derivatives of 1-(2,6-diethylphenyl)-1H-pyrrole have been the subject of antimicrobial studies, with research focusing on their efficacy against various bacterial and fungal pathogens.
Antibacterial Efficacy and Mechanism of Action
A series of novel 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. nih.govdntb.gov.ua These studies revealed that the introduction of hydrazone, semicarbazide, thiosemicarbazide (B42300), and various azole moieties to the 1-(2,6-diethylphenyl)-5-oxopyrrolidine scaffold resulted in compounds with notable antibacterial activity. nih.gov
The antibacterial screening of these compounds against a panel of Gram-positive and Gram-negative bacteria demonstrated that their efficacy is closely linked to the nature of the substituent. nih.gov For instance, derivatives incorporating a pyrazole (B372694) or a thiosemicarbazide fragment exhibited the most potent activity against several pathogens, in some cases being four times more effective than the standard antibiotic Ampicillin. nih.govlmaleidykla.lt
Specifically, a derivative containing a pyrazole moiety (compound 6 ) and another with a thiosemicarbazide fragment (compound 9 ) showed strong inhibitory effects against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli, with a minimum inhibitory concentration (MIC) of 15.63 μg/mL. nih.gov The minimum bactericidal concentration (MBC) for these compounds was 31.25 μg/mL, with the pyrazole derivative showing an even lower MBC of 15.63 μg/mL against E. coli. nih.gov Against Bacillus cereus, these two derivatives displayed slightly weaker activity, with a MIC of 31.25 μg/mL and an MBC of 62.5 μg/mL. nih.gov
In-silico studies have been conducted to elucidate the potential mechanism of action of these (2,6-diethylphenyl)-5-oxopyrrolidine derivatives. jonuns.com Molecular docking studies suggest that these compounds may act as inhibitors of crucial bacterial enzymes. jonuns.com For instance, derivatives have shown a potential to inhibit the Bacillus cereus sporulation-lytic enzyme and Cytolysin A, which are important for bacterial function and virulence. jonuns.com
Table 1: Antibacterial Activity of 1-(2,6-diethylphenyl)-5-oxopyrrolidine Derivatives
| Compound | Substituent | Test Organism | MIC (μg/mL) nih.gov | MBC (μg/mL) nih.gov |
|---|---|---|---|---|
| 6 | Pyrazole | S. aureus | 15.63 | 31.25 |
| L. monocytogenes | 15.63 | 31.25 | ||
| E. coli | 15.63 | 15.63 | ||
| B. cereus | 31.25 | 62.5 | ||
| 9 | Thiosemicarbazide | S. aureus | 15.63 | 31.25 |
| L. monocytogenes | 15.63 | 31.25 | ||
| E. coli | 15.63 | 31.25 | ||
| B. cereus | 31.25 | 62.5 | ||
| Ampicillin | (Standard) | S. aureus | 62.5 | - |
| L. monocytogenes | 62.5 | - | ||
| E. coli | 62.5 | - | ||
| B. cereus | 125 | - |
Antifungal Properties and Cellular Targets
While extensive research has been conducted on the antibacterial properties of this compound derivatives, specific studies on their antifungal activity are limited. However, the broader class of pyrrole (B145914) derivatives has demonstrated significant antifungal potential. For instance, some synthetic pyrrole derivatives have shown activity against Candida albicans and Aspergillus niger. nih.govnih.gov The antifungal efficacy of these compounds is often attributed to the presence of specific pharmacophoric features, such as a 4-hydroxyphenyl ring. mdpi.com
Research on other pyrrolo[1,2-a]quinoline (B3350903) derivatives has identified their potential to inhibit drug-resistant C. albicans. researchgate.net These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antifungal agents, warranting further investigation into their specific antifungal properties and cellular targets.
Anti-inflammatory Studies
The anti-inflammatory potential of this compound derivatives has been explored, with some interesting findings. A study investigating six novel pyrrolic compounds, which included derivatives of 1,5-bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole, revealed that these specific compounds did not exhibit anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov This is in contrast to many other pyrrole-containing compounds, such as Tolmetin and Ketorolac, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. researchgate.netnih.gov The lack of anti-inflammatory effect in the tested series of novel pyrrolic compounds suggests that the specific substitution pattern on the pyrrole ring is crucial for this biological activity. nih.gov
Anticancer and Antitumor Research Avenues
The investigation of pyrrole derivatives as anticancer agents is a burgeoning field of research. While specific studies on this compound derivatives are not extensively reported, research on structurally related 5-oxopyrrolidine derivatives provides valuable insights into their potential as anticancer agents. nih.govfrontiersin.orgnih.gov
Inhibition of Cellular Proliferation and Apoptosis Induction
Studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives have demonstrated their ability to suppress the viability of A549 human lung adenocarcinoma cells in a structure-dependent manner. nih.gov The presence of a free amino group was found to be important for anticancer activity with low cytotoxicity toward non-cancerous cells. nih.gov
Furthermore, other classes of pyrrole derivatives have been shown to induce apoptosis in cancer cells. For example, pyrrolo[1,2-b] nih.govmdpi.comfrontiersin.orgbenzothiadiazepines (PBTDs) have been reported to induce apoptosis in K562 chronic myeloid leukemia cells, characterized by DNA fragmentation and the cleavage of poly(ADP-ribose)polymerase (PARP). rsc.org The apoptotic activity of these compounds was linked to the presence of an ethoxycarbonyl chain. rsc.org Another study on a 2–styryl–5-oxopyrrolidine-2-carboxamide derivative, RPDPRH, showed that it could induce apoptosis in CaSki cervical cancer cells in a concentration-dependent manner. This was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and Caspase-3.
Interaction with Key Biological Pathways (e.g., Tubulin Polymerization)
A key mechanism through which many anticancer compounds exert their effect is by interfering with microtubule dynamics. While there is no specific data on the interaction of this compound derivatives with tubulin, research on other pyrrolidine (B122466) and pyrrole-based compounds highlights this as a promising area of investigation.
For instance, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization. frontiersin.org These compounds were found to bind to the colchicine (B1669291) site on β-tubulin. frontiersin.org Similarly, certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, which contain a pyrrole-like fused ring system, also inhibit tubulin polymerization by binding to the colchicine-binding site. Furthermore, studies on 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have identified them as inhibitors of tubulin polymerization, leading to cell cycle arrest and cytotoxicity in cancer cell lines. These findings suggest that the this compound scaffold could potentially be modified to develop new tubulin polymerization inhibitors.
Neurological and Central Nervous System Activities
Research into the effects of this compound derivatives on the central nervous system is a specialized area of medicinal chemistry. The following sections detail the available findings regarding their potential for cognitive enhancement and as anticonvulsant agents.
A thorough review of scientific literature and chemical databases did not yield specific studies evaluating derivatives of this compound for cognitive enhancement properties. This specific chemical scaffold has not been a prominent focus in the published research on nootropic or cognitive-enhancing agents.
While various pyrrole-containing heterocyclic compounds have been investigated for their potential to treat epilepsy and other seizure disorders, there is a notable absence of research specifically focused on derivatives of this compound. nih.govresearchgate.netrsc.org A targeted search of medicinal chemistry literature did not identify any reports detailing the synthesis or anticonvulsant activity screening of this particular class of compounds.
Receptor and Enzyme Modulation
The interaction of small molecules with specific biological targets like receptors and enzymes is a foundational aspect of drug discovery. This section explores the documented research on this compound derivatives as modulators of key protein targets.
Adenosine (B11128) receptors are significant targets for therapeutic intervention in a range of conditions. nih.govresearchgate.netmdpi.com However, a comprehensive search of the scientific literature found no studies specifically investigating the agonist or antagonist activity of this compound derivatives at any of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃).
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology and immunology. Lck (Lymphocyte-specific protein tyrosine kinase) is one such target. nih.gov Despite the investigation of other pyrrole-based structures like pyrrolo[2,3-d]pyrimidines as Lck inhibitors, there are no specific reports on the evaluation of this compound derivatives for Lck kinase inhibition or for the inhibition of other kinases. nih.gov
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a validated target for novel anti-tuberculosis drugs. asm.orgresearchgate.netresearchgate.net A significant class of MmpL3 inhibitors is based on a 1,5-diarylpyrrole core. researchgate.netnih.gov However, extensive investigation of this class, including prominent examples like BM212, reveals that the substitutions at the 1-position of the pyrrole ring typically involve groups other than 2,6-diethylphenyl. For instance, the well-studied inhibitor BM212 is a 1,5-bis(4-chlorophenyl)pyrrole derivative. asm.org
A targeted search for MmpL3 inhibitors explicitly derived from the This compound scaffold did not yield any published studies. Therefore, while the broader class of diarylpyrroles is highly relevant to MmpL3 inhibition, research has not specifically explored the 1-(2,6-diethylphenyl) substitution pattern for this activity.
No specific data tables can be generated as no quantitative research findings for the specified compound class were identified in the literature for the outlined biological activities.
Structure-Activity Relationship (SAR) Elucidation
No published studies specifically detailing the structure-activity relationship of this compound were found. SAR studies typically require a series of related compounds with varying structural modifications to correlate with changes in biological activity. The absence of such data suggests that this specific compound has not been a primary focus of such investigations.
Pharmacological Profiling and In Vitro/In Vivo Evaluation
There is no available information on the pharmacological profiling or the results of in vitro and in vivo evaluations for this compound. Pharmacological studies on pyrrole derivatives are common, but the research has concentrated on other analogues. nih.govresearchgate.netmdpi.com
Applications in Radiopharmaceutical Development (e.g., PET Tracers)
No literature was found that describes the use or evaluation of this compound in the context of radiopharmaceutical development or as a potential PET tracer. While fluorine-18 (B77423) labeled tracers based on other heterocyclic scaffolds, including some pyrrole derivatives, have been synthesized and evaluated, this specific compound is not among them. nih.gov
Applications in Catalysis, Materials Science, and Agrochemicals
Ligand Design for Organometallic Catalysis
In the realm of organometallic chemistry, the design of ligands is paramount to controlling the activity and selectivity of metal catalysts. The 1-(2,6-diethylphenyl)-1H-pyrrole framework has been explored as a component in the architecture of advanced ligands, particularly for ruthenium-based catalysis and asymmetric synthesis.
Olefin metathesis is a powerful and versatile reaction in organic synthesis, and ruthenium-based catalysts, especially those bearing N-heterocyclic carbene (NHC) ligands, have become indispensable tools in this area. nih.gov The stability and activity of these catalysts are highly dependent on the nature of the NHC ligand. The introduction of bulky substituents on the nitrogen atoms of the NHC ligand, such as the 2,6-diethylphenyl group, is a key strategy to enhance catalyst performance.
While direct studies on this compound itself as a precursor to a simple NHC in widely commercialized catalysts are not extensively documented in the provided results, the principles of its utility can be inferred from related structures. The steric bulk provided by the two ethyl groups at the ortho positions of the N-aryl substituent can offer significant advantages:
Enhanced Stability: The bulky groups can protect the metal center from decomposition pathways, leading to more robust and longer-lived catalysts. nih.gov
Selectivity: The three-dimensional structure imposed by the bulky ligand can influence the stereoselectivity of the metathesis reaction.
Ruthenium catalysts for olefin metathesis are often synthesized through a multi-step process that involves the preparation of an NHC ligand precursor, followed by its reaction with a suitable ruthenium source. nih.gov A general representation of a second-generation Grubbs-type catalyst incorporating a bulky N-aryl substituted NHC is shown below.
Table 1: Representative Grubbs-type Catalysts for Olefin Metathesis
| Catalyst Generation | General Structure | Key Features |
|---|---|---|
| First Generation | Contains two phosphine (B1218219) ligands; lower activity and stability compared to later generations. | |
| Second Generation | One phosphine ligand is replaced by an N-heterocyclic carbene (NHC); higher activity and stability. |
This table presents generalized structures. The "R" groups on the NHC ligand in the second-generation and Hoveyda-Grubbs catalysts are typically bulky aryl groups, for which a 2,6-diethylphenyl group would be a suitable candidate.
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Chiral pyrrolidine (B122466) and pyrrole (B145914) derivatives are prominent classes of organocatalysts. The incorporation of sterically demanding groups is a common strategy to create a well-defined chiral environment around the catalytic site, thereby inducing high stereoselectivity.
The this compound moiety can be incorporated into more complex chiral structures to act as a bulky directing group. While the direct use of this compound as a catalyst is not typical, its derivatives are valuable. For instance, in asymmetric Henry reactions of 1H-pyrrole-2,3-diones, chiral bifunctional amine-thiourea catalysts are employed to achieve enantioselectivity. nih.govbeilstein-journals.org The substrate itself can be an N-aryl-1H-pyrrole-2,3-dione, where the N-aryl group can influence the reaction's outcome.
A hypothetical chiral organocatalyst incorporating the this compound scaffold could be designed to catalyze various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The bulky N-aryl group would play a critical role in differentiating the two faces of the prochiral substrate.
Table 2: Enantioselective Henry Reaction of a 1H-Pyrrole-2,3-dione Derivative
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Chiral Amine-Thiourea A | Toluene | 70 | 68 |
| 2 | Chiral Amine-Thiourea B | CH2Cl2 | 65 | 73 |
| 3 | Chiral Amine-Thiourea C | THF | 58 | 62 |
This table is a representative example based on data for asymmetric Henry reactions of 1H-pyrrole-2,3-diones, illustrating the range of yields and enantiomeric excesses (ee) that can be achieved with different chiral bifunctional catalysts. nih.govbeilstein-journals.org
Polymer Chemistry and Advanced Materials
The incorporation of pyrrole units into polymer backbones is a well-established strategy for creating conducting and functional materials. The properties of these polymers can be fine-tuned by substituting the pyrrole ring, particularly at the nitrogen atom.
This compound can be used as a monomer in copolymerization reactions to introduce specific functionalities into the resulting polymer chain. For example, the copolymerization of N-substituted pyrroles with other monomers, such as propylene (B89431) or other vinyl monomers, can lead to materials with tailored properties. csic.es
Studies on the copolymerization of N-alkyl pyrroles with propylene have shown that the pyrrole moiety can enhance the thermal stability of the polymer. csic.es The N-alkyl pyrrole units are thought to act as radical scavengers, and can also lead to crosslinking, which improves the material's performance at high temperatures. csic.es A similar effect can be anticipated for copolymers containing this compound. The bulky N-aryl group would also influence the polymer's morphology and solubility.
The copolymerization can be carried out using various techniques, including chemical oxidative polymerization and transition-metal-catalyzed polymerization. researchgate.net The ratio of the comonomers can be adjusted to control the properties of the final material.
The design of functional polymers based on this compound aims to leverage the unique combination of the pyrrole ring's electronic properties and the steric and hydrophobic nature of the 2,6-diethylphenyl group. These polymers can be designed for a range of applications:
High-Performance Plastics: The enhanced thermal stability imparted by the pyrrole moiety can be exploited to create plastics that can withstand higher processing and operating temperatures. csic.es
Dielectric Materials: The bulky, non-polar diethylphenyl groups can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics.
Sensors: The pyrrole ring can be functionalized further to introduce specific recognition sites for the development of chemical sensors.
The synthesis of these functional polymers can be achieved through the copolymerization of this compound with suitable comonomers or by grafting the pyrrole derivative onto existing polymer backbones.
Agrochemical Development
Pyrrole derivatives are a well-known class of compounds with a broad spectrum of biological activities, and several commercial pesticides contain the pyrrole scaffold. acs.org The N-aryl pyrrole motif is of particular interest in the search for new agrochemicals with improved efficacy and novel modes of action.
Research has shown that 2-aryl-pyrrole derivatives containing ester groups exhibit significant insecticidal and acaricidal activities. acs.org For instance, compounds with a 4-chlorophenyl group at the 2-position of the pyrrole ring and various ester functionalities have been found to be highly effective against pests like the oriental armyworm, mosquito, and spider mite. acs.org
While specific studies on the agrochemical properties of this compound were not found in the provided search results, the general structure-activity relationships for N-aryl pyrroles suggest that this compound could serve as a valuable scaffold for the development of new pesticides. The 2,6-diethylphenyl group could influence the compound's metabolic stability, lipophilicity, and interaction with the target site in pests.
Table 3: Insecticidal and Acaricidal Activity of Selected 2-Aryl-Pyrrole Derivatives
| Compound ID | R Group (Ester) | Target Pest | Activity (LC50 in mg/kg) | Reference Compound (Chlorfenapyr) |
|---|---|---|---|---|
| IVa | -CH2OCOC(CH3)3 | Oriental Armyworm | 0.12 | 0.11 |
| IVg | -CH2OCOCH2CH(CH3)2 | Spider Mite | 1.85 | 4.90 |
| IVk | -CH2OCO-cyclopropyl | Mosquito | <0.10 | <0.10 |
This table presents a selection of data for 2-(4-chlorophenyl)-pyrrole derivatives, demonstrating their high efficacy. The LC50 values represent the concentration required to kill 50% of the test population. A lower LC50 value indicates higher activity. Data is illustrative based on findings for related compounds. acs.org
The development of new agrochemicals from the this compound template would involve the synthesis of a library of derivatives with various substituents on the pyrrole ring and the evaluation of their biological activity against a range of agricultural pests and plant pathogens.
Pesticidal Applications
Research into the insecticidal activity of pyrrole derivatives has identified several compounds with notable efficacy against various agricultural pests. These studies often involve the synthesis of novel analogues and their subsequent biological evaluation.
A study on new pyrrole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, revealed that certain synthesized compounds exhibited significant toxicological effects. nih.gov The insecticidal activity was assessed using a leaf dipping bioassay method, with mortality rates recorded to determine the lethal concentration 50 (LC₅₀) values. nih.gov Although this compound was not specifically tested, related pyrrole derivatives demonstrated high insecticidal bioefficacy. nih.gov
The intensive use of conventional neurotoxic insecticides has led to the development of resistance in many insect populations, driving the search for alternative modes of action. nih.gov Pyrrole-based insecticides, such as chlorfenapyr, act as uncouplers of oxidative phosphorylation, disrupting energy production in insects—a different mechanism from that of many traditional insecticides. nih.gov
The following table summarizes the insecticidal activity of selected pyrrole derivatives against different pest species as reported in various studies.
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Pyrrolone Derivatives | Culex pipiens Larvae | LC₅₀ | Promising activity | nih.gov |
| 2-Aryl-pyrrole Derivatives | Oriental Armyworm, etc. | % Mortality | Good insecticidal activities | |
| Pyridazin-3(2H)-one Derivatives | Plutella xylostella | % Activity | >90% at 100 mg/L for some compounds | researchgate.net |
It is important to note that the structural features of these molecules, such as the nature and position of substituents on the aryl and pyrrole rings, play a crucial role in determining their insecticidal potency.
Fungicidal Properties
The pyrrole scaffold is a key component in several known fungicides, including fludioxonil (B1672872) and fenpiclonil. nih.gov This has spurred further investigation into novel pyrrole derivatives for their potential to control phytopathogenic fungi.
One area of research has focused on the synthesis of pyrazole-furan and pyrazole-pyrrole carboxamides as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. acs.org A number of these compounds displayed potent fungicidal activities against destructive fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea. acs.org
Another study explored a series of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives for their anti-Candida activity. nih.gov While focused on a human pathogen, this research provides insights into the potential of phenylpyrrole structures to interact with fungal-specific enzymes like cytochrome P450 14-alpha-lanosterol demethylase (P45014DM), a common target for azole fungicides. nih.gov
The fungicidal activity of selected pyrrole-related compounds from various studies is presented in the table below.
| Compound Class | Target Fungi | Key Finding | Reference |
| Pyrazole-pyrrole Carboxamides | S. sclerotiorum, R. solani | Excellent fungicidal activity | acs.org |
| 1-Aryl-pyrrol-3-ylmethyl Imidazoles | Candida albicans | Significant anti-Candida activity | nih.gov |
| Pyrrolo[1,2-a]pyrazines | Candida spp. | Potent antifungal effect | mdpi.com |
| N-acyl-N-arylalaninates | Various phytopathogenic fungi | Moderate fungicidal activity | mdpi.com |
These findings underscore the versatility of the pyrrole ring in designing new fungicidal agents. The specific substitution pattern on the phenyl and pyrrole rings is critical for the potency and spectrum of activity.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(2,6-diethylphenyl)-1H-pyrrole and its derivatives?
Methodological Answer:
The synthesis of pyrrole derivatives typically involves:
- Alkylation/Electrophilic Substitution : Using NaH as a base and methyl iodide (MeI) in THF for introducing alkyl groups at the pyrrole nitrogen (e.g., 1-methyl derivatives) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) catalyzed by Pd(PPh₃)₄ in dioxane/H₂O under reflux (105°C) to attach aromatic substituents .
- Functional Group Transformations : Reduction of nitro groups (H₂/Pd) or ester hydrolysis under basic conditions .
Key Considerations : Purification via column chromatography and characterization using NMR (e.g., monitoring aromatic proton coupling patterns) .
Advanced: How can researchers optimize regioselectivity in the alkylation of pyrrole derivatives?
Methodological Answer:
Regioselectivity is influenced by:
- Base Strength : Strong bases (e.g., NaH) deprotonate the pyrrole nitrogen, favoring N-alkylation over C-alkylation .
- Steric Effects : Bulky substituents (e.g., 2,6-diethylphenyl) direct electrophiles to less hindered positions. Computational modeling (DFT) can predict preferred sites .
- Temperature Control : Low temperatures (0°C) minimize side reactions, as seen in MeI alkylation protocols .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H-NMR : Analyze aromatic protons (δ 6.0–7.5 ppm) and coupling constants (e.g., J = 2.7–3.5 Hz for pyrrole protons) to confirm substitution patterns . Diethylphenyl groups show distinct methyl/methylene splits.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., m/z 189.2288 for C₁₂H₁₂FN derivatives) .
- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Advanced: How do quantum mechanical effects influence the surface adsorption of pyrrole derivatives?
Methodological Answer:
Quantum tunneling and zero-point energy alter molecular motion on metal surfaces:
- Experimental Detection : Scanning tunneling microscopy (STM) and temperature-programmed desorption (TPD) reveal anomalous diffusion rates inconsistent with classical models .
- Computational Modeling : Density functional theory (DFT) with van der Waals corrections predicts adsorption energies and pathways .
Advanced: How should substituent effects be investigated in structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Variation : Synthesize derivatives with substituents varying in electronic (e.g., -OCH₃, -Cl) and steric (e.g., -Et, -Ph) properties at the 2,6-diethylphenyl group .
- Biological Assays : Pair synthesis with activity tests (e.g., enzyme inhibition) to correlate substituent properties (Hammett σ values) with efficacy .
- Data Analysis : Multivariate regression identifies dominant factors (e.g., logP vs. IC₅₀) .
Advanced: How to resolve contradictions between computational and experimental electronic data?
Methodological Answer:
- Benchmarking : Compare multiple computational methods (e.g., DFT vs. MP2) with experimental UV-Vis/cyclic voltammetry data .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarization in experimental conditions .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set size) .
Basic: What bromination strategies control substitution in pyrrole derivatives?
Methodological Answer:
- Electrophilic Bromination : Use Br₂ in acetic acid for mono-bromination at the α-position .
- Directed Bromination : Block reactive sites with protecting groups (e.g., N-alkylation) to achieve β-substitution .
- Kinetic Control : Low temperatures (-78°C) favor mono-bromination over di-substitution .
Advanced: How to apply microspectroscopic imaging to study pyrrole-surface interactions?
Methodological Answer:
- Sample Preparation : Deposit pyrrole derivatives on model indoor surfaces (e.g., SiO₂, TiO₂) .
- Techniques : Use Raman microspectroscopy to track adsorption/desorption kinetics and AFM-IR for nanoscale chemical mapping .
- Data Interpretation : Correlate spectral shifts (e.g., C-N stretch) with surface binding modes .
Basic: What safety protocols are essential for handling pyrrole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles .
- Ventilation : Use fume hoods to avoid inhalation (target compounds may irritate respiratory systems) .
- Spill Management : Neutralize acids/bases with appropriate agents (e.g., NaHCO₃ for acidic spills) .
Advanced: How does integrating quantum mechanics enhance reactivity studies?
Methodological Answer:
- Reaction Pathway Analysis : Use potential energy surfaces (PES) to identify transition states and intermediates in pyrrole reactions .
- Nonadiabatic Dynamics : Simulate photoexcited states (e.g., for photochemical applications) with TD-DFT .
- Collaborative Workflow : Combine computational predictions with ultrafast spectroscopy (e.g., femtosecond laser) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
